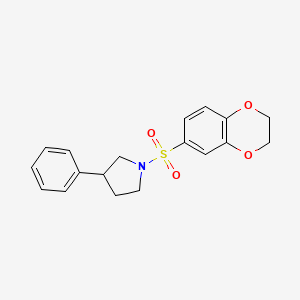
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-phenylpyrrolidine
Vue d'ensemble
Description
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-phenylpyrrolidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DBS-12024 and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-phenylpyrrolidine has been studied extensively for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further research. Some of the scientific research applications of this compound include:
1. Treatment of Neurodegenerative Diseases: DBS-12024 has been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Anti-Cancer Properties: This compound has been found to have anti-cancer properties and has been studied for its potential use in cancer therapy.
3. Anti-Inflammatory Properties: DBS-12024 has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Mécanisme D'action
More studies are needed to understand the exact mechanism of action of this compound and how it exerts its effects on biological systems.
2. Development of Novel Therapies: DBS-12024 has potential applications in the treatment of various diseases, and further research is needed to develop novel therapies based on this compound.
3. Optimization of
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-phenylpyrrolidine has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Potency: This compound has been found to be highly potent, which makes it useful for studying the effects of small molecules on biological systems.
2. Selectivity: DBS-12024 has been found to be selective in its action, which makes it useful for studying specific signaling pathways.
3. Low Toxicity: This compound has been found to have low toxicity, which makes it suitable for use in in vitro and in vivo experiments.
Some of the limitations of this compound include:
1. Limited Availability: this compound is not widely available, which makes it difficult to obtain for research purposes.
2. Cost: The synthesis of DBS-12024 is complex and expensive, which makes it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the study of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-phenylpyrrolidine. Some of these directions include:
1. Further Studies on the
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-phenylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-24(21,16-6-7-17-18(12-16)23-11-10-22-17)19-9-8-15(13-19)14-4-2-1-3-5-14/h1-7,12,15H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDUMJQASVXANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



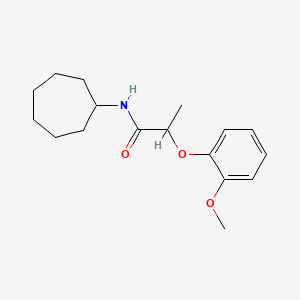


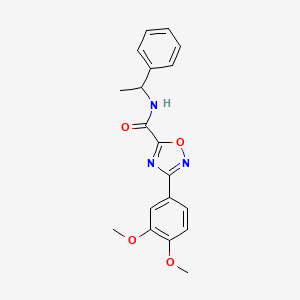
![2-{5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4425414.png)
![N-[4-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B4425422.png)
![1-(1-ethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4425429.png)
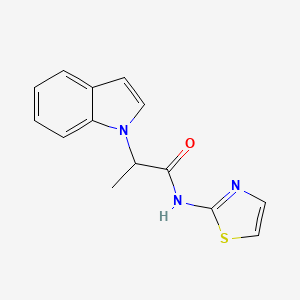
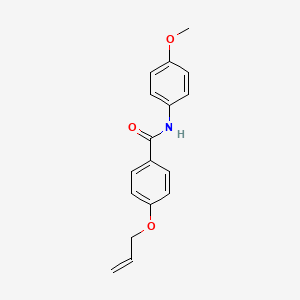
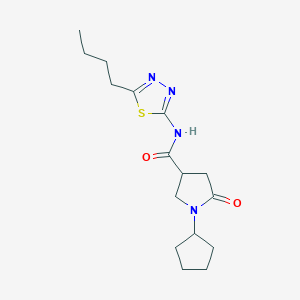
![1-[2-(2,4-dimethylphenoxy)propanoyl]pyrrolidine](/img/structure/B4425463.png)
![1-ethyl-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4425469.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4425474.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4425480.png)